molecular formula C10H19BrO B13521729 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane

Cat. No.: B13521729
M. Wt: 235.16 g/mol
InChI Key: CPVLCKBSSWSVQZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a 2-isopropoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl-substituted cyclobutane derivative using bromine (Br2) in the presence of a radical initiator.

    Attachment of the 2-Isopropoxyethyl Group: The 2-isopropoxyethyl group can be attached through nucleophilic substitution reactions involving an appropriate alkyl halide and an isopropoxyethyl nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reaction conditions may involve polar aprotic solvents and mild heating.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include derivatives with new substituents replacing the bromomethyl group.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: The major product is the corresponding methyl-substituted cyclobutane.

Scientific Research Applications

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the 2-isopropoxyethyl group can influence the compound’s reactivity and solubility. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclobutane: Lacks the 2-isopropoxyethyl group, resulting in different reactivity and applications.

    1-(Chloromethyl)-1-(2-isopropoxyethyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.

    1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane: Similar structure but with a methoxyethyl group instead of an isopropoxyethyl group, affecting its solubility and reactivity.

Uniqueness

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is unique due to the presence of both the bromomethyl and 2-isopropoxyethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-propan-2-yloxyethyl)cyclobutane

InChI

InChI=1S/C10H19BrO/c1-9(2)12-7-6-10(8-11)4-3-5-10/h9H,3-8H2,1-2H3

InChI Key

CPVLCKBSSWSVQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1(CCC1)CBr

Origin of Product

United States

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